2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSHNPXFJNPKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzo[d]thiazole moiety : This component is known for enhancing biological activity through various interactions with biological targets.
- Piperazine and pyridine groups : These structures are often associated with pharmacological properties due to their ability to interact with neurotransmitter receptors and enzymes.
The molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as a selective inhibitor of carbonic anhydrases, which are critical for maintaining acid-base balance in organisms.
- Receptor Modulation : Due to the presence of piperazine and pyridine rings, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Initial tests suggest efficacy against various bacterial strains.
- Anticancer Potential : Studies have indicated that derivatives of similar compounds show promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The piperazine component may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Antimicrobial Studies
A study evaluating the antimicrobial properties of compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone demonstrated significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was found to be effective against several pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that derivatives based on the structure of this compound can inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-Amino derivative | MDA-MB-231 | 15 | Induces apoptosis |
| 4-Fluorobenzyl derivative | SK-Hep-1 | 20 | Cell cycle arrest |
Neuroprotective Effects
Research into the neuroprotective effects indicated that compounds with a similar piperazine structure could attenuate neuronal injury in models of ischemia/reperfusion injury. This suggests a potential role in treating neurodegenerative conditions .
Synthesis and Production
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole core .
- Introduction of functional groups : Fluorination and piperazine attachment.
- Purification and characterization using techniques such as NMR and mass spectrometry to ensure product integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Benzothiazole Substituents
The 4-fluoro substitution on the benzothiazole ring distinguishes this compound from analogs with other substituents:
- Trifluoromethylbenzothiazole: 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 1396680-34-4) features a CF₃ group, which increases lipophilicity and electron-withdrawing effects .
Table 1: Benzothiazole Substituent Comparison
Piperazine-Ethanone Linker Modifications
The piperazine-ethanone moiety is critical for binding to receptors such as serotonin or dopamine receptors. Key analogs include:
- Acetylpiperazine: 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 897464-96-9) introduces an acetyl group, which may improve blood-brain barrier penetration .
Table 2: Piperazine Substituent Comparison
Amino Group Modifications
The methylamino group on the benzothiazole is compared to:
- Hydrazinyl-thiazole : (E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (Fig. 65 in ) uses a hydrazine linker, increasing conformational flexibility but reducing metabolic stability .
- Trifluoromethylphenylamino: {1-Ethyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1) replaces methylamino with a trifluoromethylphenyl group, enhancing receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
